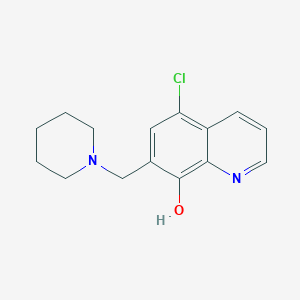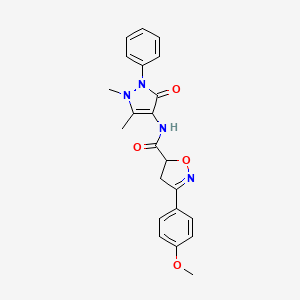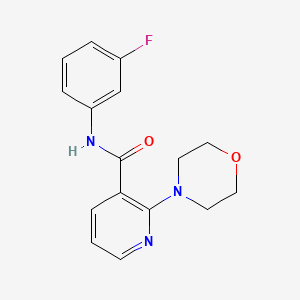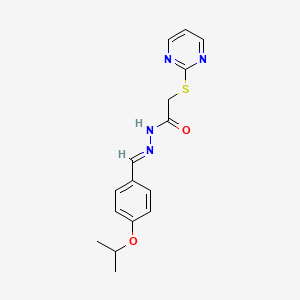
5-chloro-7-(1-piperidinylmethyl)-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is also known as Mepitriflufenpyr . It is a synthetic compound with the chemical formula C₁₇H₁₅ClF₃N₅ . It was previously used as a fungicide, but is now considered obsolete .
Molecular Structure Analysis
The molecular structure of “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The compound has a molar refractivity of 40.23 .Physical And Chemical Properties Analysis
The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” has a number of physical and chemical properties that may be relevant to its biological activity. It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, which is often involved in drug resistance . The compound has a Log Po/w (iLOGP) of 1.67, indicating its lipophilicity . It is soluble in water .科学的研究の応用
Antipsychotic Potential
5-Chloro-7-(1-piperidinylmethyl)-8-quinolinol is structurally related to aripiprazole, a novel antipsychotic with partial agonist activity at dopamine D2 receptors. Aripiprazole has been found to bind with high affinity to recombinant human 5-HT(1A) receptors, displaying potent, partial agonism. This interaction with 5-HT(1A) receptors contributes to aripiprazole's efficacy against symptoms of schizophrenia, suggesting potential psychiatric applications for structurally related compounds like 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol (Jordan et al., 2002).
Corrosion Inhibition
Research on derivatives of 8-hydroxyquinoline, a compound related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown significant anti-corrosion properties. Specifically, 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol, a derivative, demonstrated high inhibition efficiency for mild steel corrosion in acidic media, suggesting applications in materials science and engineering (Douche et al., 2020).
Antimicrobial and Metal Chelation Properties
Another derivative, 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline, has been investigated for its antimicrobial activity and ability to form metal chelates. This suggests potential use in the development of new antimicrobial agents and in applications requiring metal ion chelation, such as in analytical chemistry and environmental remediation (Patel & Vohra, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, such as 5-chloro-7-iodo-8-quinolinol, has been elucidated through X-ray analysis. Such studies provide valuable insights into the physical and chemical properties of these compounds, informing their practical applications in various scientific fields (Kashino & Haisa, 1973).
Novel Synthetic Compounds with Anticancer Activity
Research into 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound structurally related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown that it induces lung carcinoma cell death, highlighting the potential for such compounds in cancer therapy. The anticancer activity was associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).
作用機序
特性
IUPAC Name |
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUNQQLSAJNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)


![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)